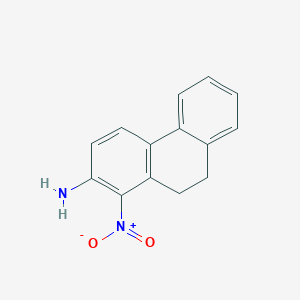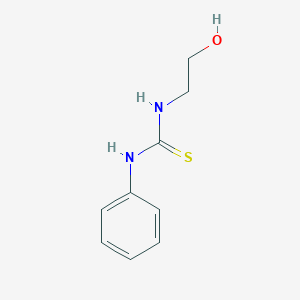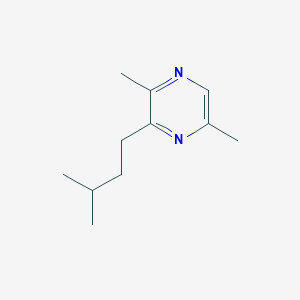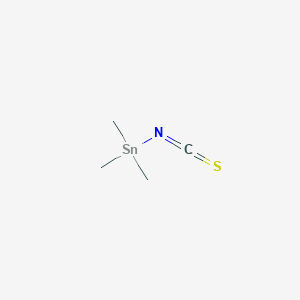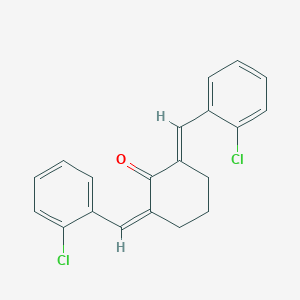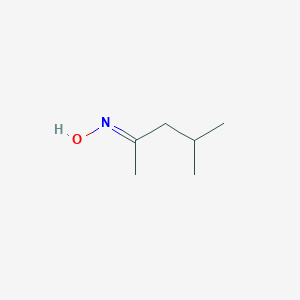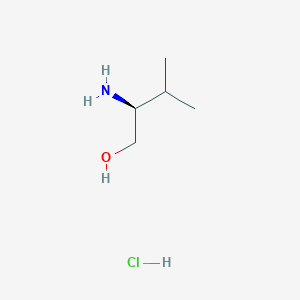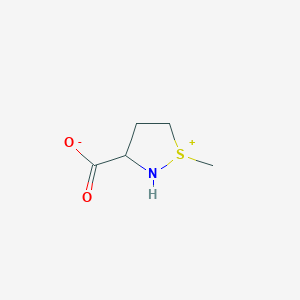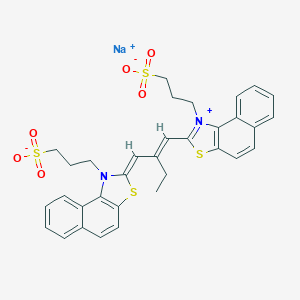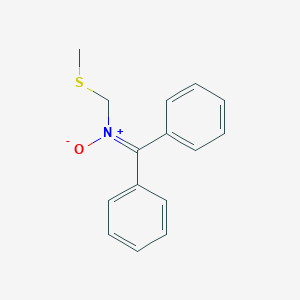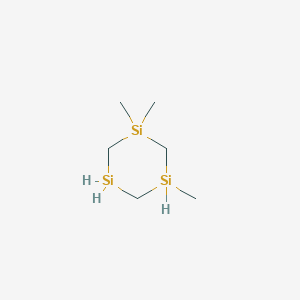
1,1,3-Trimethyl-1,3,5-trisilacyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as TMTCH, is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique structure and properties. TMTCH is a six-membered ring containing three silicon atoms and three carbon atoms. The compound has a high melting point and is insoluble in water but soluble in organic solvents. TMTCH has been used in various applications, including as a starting material for the synthesis of other organosilicon compounds, as a catalyst in organic reactions, and as a building block for the construction of novel materials.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is not well understood, but it is believed to involve the formation of stable complexes with other molecules. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has a unique structure that allows it to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces. These interactions can result in the stabilization of reactive intermediates and the enhancement of reaction rates.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane. However, studies have shown that 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is non-toxic and does not cause significant adverse effects in laboratory animals. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been shown to be biocompatible and has been used as a scaffold for tissue engineering applications.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also relatively inert and does not react with most common laboratory reagents. However, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has some limitations, including its high cost and limited availability. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also sensitive to air and moisture, which can lead to degradation and impurities.
Zukünftige Richtungen
There are several future directions for research on 1,1,3-Trimethyl-1,3,5-trisilacyclohexane, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has the potential to be used in the construction of novel materials with unique properties, such as high strength and flexibility. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane may also be used as a scaffold for the design of new drugs with improved efficacy and reduced toxicity. Further studies are needed to fully understand the properties and potential applications of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane.
Synthesemethoden
1,1,3-Trimethyl-1,3,5-trisilacyclohexane can be synthesized through several methods, including the reaction of trichlorosilane with acetylene in the presence of a catalyst, the reaction of chlorodimethylsilane with acetylene in the presence of a catalyst, and the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with lithium acetylide. The most common method for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane synthesis is the reaction of trichlorosilane with acetylene in the presence of a palladium catalyst. This method yields a high purity product and is relatively easy to perform.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a starting material for the synthesis of other organosilicon compounds, such as siloxanes and silanes. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has also been used as a catalyst in organic reactions, such as the hydrosilylation of alkenes and alkynes. In materials science, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a building block for the construction of novel materials, such as organosilicon polymers and gels. In medicinal chemistry, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been studied for its potential use as a drug delivery system and as a scaffold for the design of new drugs.
Eigenschaften
CAS-Nummer |
18339-88-3 |
|---|---|
Produktname |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
Molekularformel |
C6H18Si3 |
Molekulargewicht |
174.46 g/mol |
IUPAC-Name |
1,1,3-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
YNXIDXMKMLNRCV-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
Kanonische SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
Synonyme |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
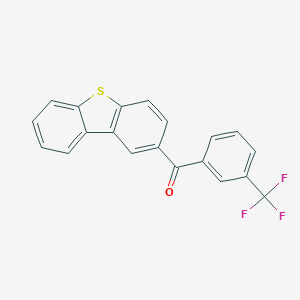
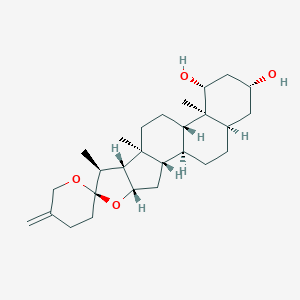
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
